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Compound of Interest

Compound Name: 3-Ethyl-8-methoxyquinoline

Cat. No.: B040565 Get Quote

A guide for researchers and drug development professionals on the potential interactions of 3-
Ethyl-8-methoxyquinoline with key protein targets implicated in various diseases. This

document provides a comparative overview based on docking studies of analogous quinoline

derivatives, offering insights into potential binding affinities and interaction patterns.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a

broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-

inflammatory effects. 3-Ethyl-8-methoxyquinoline, a member of this versatile class of

compounds, holds promise for therapeutic applications. This guide presents a comparative

analysis of its potential binding interactions with several key protein targets, extrapolated from

docking studies of structurally similar quinoline derivatives. The data and methodologies

provided herein serve as a valuable resource for in-silico screening and lead optimization

efforts.

Data Presentation: Comparative Docking
Performance
While specific docking studies for 3-Ethyl-8-methoxyquinoline are not readily available in the

current literature, the following table summarizes the docking scores of various analogous

quinoline derivatives against a range of protein targets. These targets, including protein kinases

and enzymes involved in cellular metabolism, are known to be modulated by quinoline-based

compounds. Lower docking scores generally indicate a higher predicted binding affinity. This
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data provides a foundational perspective on the potential efficacy of the 3-Ethyl-8-
methoxyquinoline scaffold.
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Quinoline
Derivative
Class

Target
Protein

PDB ID
Docking
Score
(kcal/mol)

Reference
Compound

Reference
Docking
Score
(kcal/mol)

Pyrimidine-

containing

Quinoline

HIV Reverse

Transcriptase
4I2P -10.67 Rilpivirine -8.56

2H-

thiopyrano[2,

3-b]quinoline

CB1a

(Anticancer

Peptide)

2IGR -6.1 - -

Quinoline-

based

inhibitors

c-Met Kinase

Domain
3LQ8 Varies Foretinib -

Thieno[2,3-

b]quinoline-2-

carboxamide

EGFR - - Erlotinib -

Quinoline

derivatives

VEGFR-2

Tyrosine

Kinase

2XV7 Varies Sorafenib -

8-

Hydroxyquino

line

derivatives

Enoyl-Acyl

Carrier

Protein

Reductase

(InhA)

- -8.6 - -

Isatin

Derivative

Aldehyde

Dehydrogena

se 1A1

(ALDH1A1)

4X4L Varies - -

Quinone

derivatives

Quinone

Reductase 1

(NQO1)

- Varies - -
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Note: The docking scores are indicative and sourced from various studies on quinoline

derivatives. Direct experimental validation is required to confirm the binding affinity of 3-Ethyl-
8-methoxyquinoline.

Experimental Protocols
The following is a representative molecular docking protocol synthesized from methodologies

reported in studies of quinoline derivatives. This protocol outlines the standard steps involved in

performing in-silico docking studies.[1][2][3]

Ligand and Protein Preparation
Ligand Preparation: The 2D structure of 3-Ethyl-8-methoxyquinoline is sketched using

chemical drawing software. This 2D structure is then converted to a 3D conformation. The

energy of the 3D structure is minimized using a suitable force field (e.g., MMFF94) to obtain

a stable, low-energy conformation. The final structure is saved in a format compatible with

the docking software (e.g., .pdbqt).

Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved

from the Protein Data Bank (PDB). The protein structure is prepared for docking by removing

water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and

partial atomic charges (e.g., Kollman charges) are assigned. The energy of the protein

structure may be minimized to relieve any steric clashes.

Molecular Docking Simulation
Grid Generation: A grid box is defined around the active site of the protein. The dimensions

and center of the grid are chosen to encompass the binding pocket where a known inhibitor

or natural substrate binds.

Docking Algorithm: A molecular docking program such as AutoDock Vina is used to explore

the conformational space of the ligand within the defined grid box.[3] The software predicts

the best binding poses of the ligand and calculates a scoring function to estimate the binding

affinity (docking score) for each pose.

Analysis of Docking Results
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Binding Affinity Evaluation: The docking scores, typically in kcal/mol, are used to rank the

predicted binding poses. A more negative score generally indicates a stronger binding

affinity.[2]

Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent

interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between

the ligand and the amino acid residues of the protein's active site. This analysis provides

insights into the molecular basis of the interaction.

Mandatory Visualization
The following diagrams illustrate the general workflow for a comparative molecular docking

study and a representative signaling pathway often targeted by quinoline-based inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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